methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate is a complex organic compound that features a thiazole ring, a pyridine ring, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the reaction of 2-aminothiophenol with α-haloketones. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the butanoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)propanoate
- Ethyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate
- Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)pentanoate
Uniqueness
Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyridine rings allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-16(20(25)26-2)23(14-9-5-4-6-10-14)19(24)17-13-22-18(27-17)15-11-7-8-12-21-15/h4-13,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVRYFCMNMEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N(C1=CC=CC=C1)C(=O)C2=CN=C(S2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.